1-Ethoxy-4-ethynyl-2,3-difluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

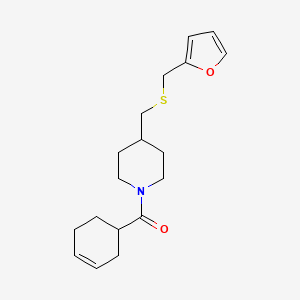

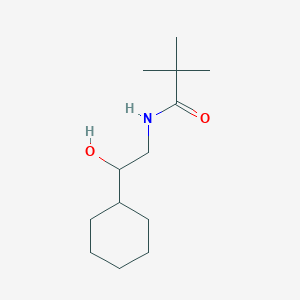

1-Ethoxy-4-ethynyl-2,3-difluorobenzene is a chemical compound with the CAS Number: 928208-56-4 . It has a molecular weight of 182.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H8F2O/c1-3-7-5-6-8(13-4-2)10(12)9(7)11/h1,5-6H,4H2,2H3 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.科学的研究の応用

Electrochemical Fluorination

1-Ethoxy-4-ethynyl-2,3-difluorobenzene may be involved in the electrochemical fluorination of aromatic compounds. This process involves the anodic fluorination of halobenzenes and the study of side reactions, such as cathodic dehalogeno-defluorination and hydrogen evolution, in electrolytes like Et4NF · m HF (Horio et al., 1996).

Electrosynthesis and Spectroscopy

The compound is potentially relevant in electrosynthesis and spectroscopic studies of polymers. Polymers like 1-methoxy-4-ethoxybenzene and others have been electrosynthesized and characterized for their solubility, structural characterization, and spectroscopic properties (Moustafid et al., 1991).

Synthesis of Functionalised Ligands

It could be involved in synthesizing acetylide-functionalised aromatic and hetero-aromatic ligands. These ligands, when treated with certain complexes, yield platinum(II) di-yne complexes. Such compounds have been studied for their spectroscopic properties and photoluminescence spectra (Khan et al., 2003).

Inclusion Complex Formation

The molecule may participate in forming inclusion complexes. Studies have shown that certain methoxy-functionalized compounds can form stable inclusion complexes with other organic compounds, stabilized by aromatic CH···O hydrogen bonds (Pigge et al., 1999).

Kinetic Studies in Ultrasound Irradiation

Kinetic studies involving ethoxylation reactions under ultrasound irradiation conditions may utilize compounds like ethoxy-4-nitrobenzene. These studies focus on the effects of catalysts, agitation speed, temperature, and ultrasound frequency on reaction conversion (Wang & Rajendran, 2007).

Host–Guest Interactions

The compound could be significant in studying unexpected host–guest interactions. For instance, certain phenylethynyl compounds show interesting crystalline arrangements and interactions with water molecules, leading to unique host–guest complexes (Schmittel et al., 2001).

Characterization of Fluoroacetophenones

The synthesis and characterization of fluoroacetophenones, including 4-ethoxy-2,3-difluoroacetophenone, have been studied for their molecular weights, reaction conditions, and by-products formation. These compounds are important as intermediates in various reactions (Bin, 2013).

Safety and Hazards

作用機序

Mode of Action

Based on its structural similarity to other benzene derivatives, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

For instance, they can undergo reactions at the benzylic position .

Pharmacokinetics

Factors such as its molecular weight (18217 ) and physical form (powder ) could influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene. For instance, its storage temperature (room temperature ) could affect its stability. Additionally, its physical form (powder ) could influence how it interacts with its environment.

特性

IUPAC Name |

1-ethoxy-4-ethynyl-2,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c1-3-7-5-6-8(13-4-2)10(12)9(7)11/h1,5-6H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEXLJBXLIGKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C#C)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2993174.png)

![4-((naphthalen-1-ylmethyl)thio)-1-(thiophen-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2993175.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993177.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2993180.png)

![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2993190.png)

![2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B2993191.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide](/img/structure/B2993193.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide](/img/structure/B2993194.png)